

Application Notes and Protocols: Utilizing Filgotinib in Organoid Models of Intestinal Inflammation

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Compound of Interest		
Compound Name:	Filgotinib	
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Introduction

Intestinal organoids have emerged as a powerful in vitro tool for modeling the human intestinal epithelium, offering unique insights into the pathogenesis of Inflammatory Bowel Disease (IBD) and providing a platform for preclinical drug evaluation.[1][2][3] Filgotinib, an oral, selective Janus kinase 1 (JAK1) inhibitor, has shown efficacy in the treatment of ulcerative colitis by modulating the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key driver of the inflammatory response.[1][3][4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of filgotinib in intestinal organoid models of inflammation, enabling researchers to investigate its mechanism of action and therapeutic potential in a patient-relevant system. While direct studies on filgotinib in intestinal organoids are emerging, the following protocols are based on established methodologies for studying JAK inhibitors in similar models.

Mechanism of Action: Filgotinib and the JAK-STAT Pathway

Filgotinib selectively inhibits JAK1, a tyrosine kinase that plays a pivotal role in the signaling of pro-inflammatory cytokines implicated in IBD, such as interleukin-6 (IL-6) and interferongamma (IFN-y).[4][7] Upon cytokine binding to their receptors, JAKs become activated and

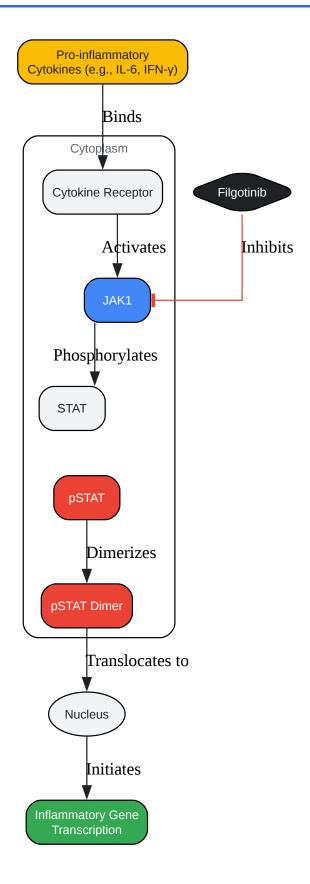


Methodological & Application

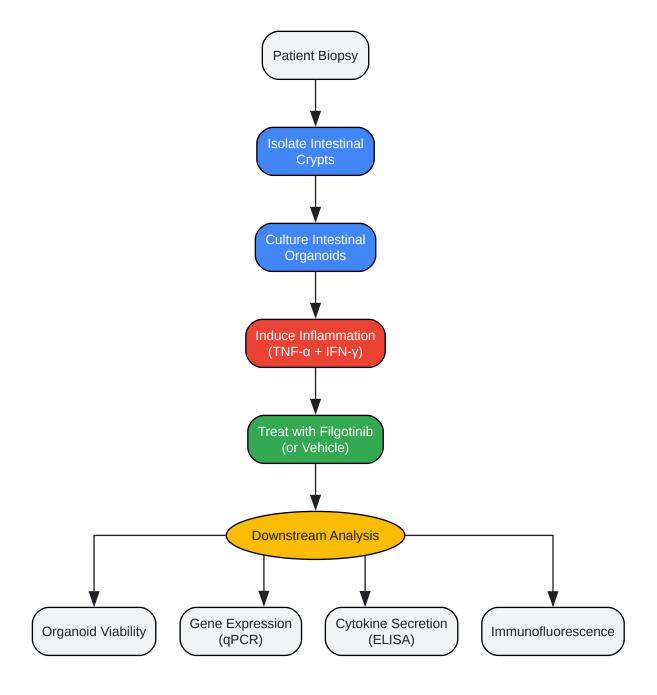
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phosphorylate STAT proteins.[4] These phosphorylated STATs then dimerize and translocate to the nucleus, where they activate the transcription of inflammatory genes.[4] By blocking JAK1, **filgotinib** disrupts this cascade, leading to a reduction in the production of inflammatory mediators and a dampening of the inflammatory response.[4][7]









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